3,3-Difluoropropan-1-OL
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Overview
Description
3,3-Difluoropropan-1-OL is an organic compound with the molecular formula C3H6F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the third carbon of the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Difluoropropan-1-OL can be synthesized through several methods. One common approach involves the fluorination of propanol derivatives. For instance, the reaction of 3-chloropropan-1-OL with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst can yield this compound. The reaction typically requires anhydrous conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropropan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form 3,3-difluoropropane using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium azide can replace the fluorine atoms with azide groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in sulfuric acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: 3,3-Difluoropropanal, 3,3-Difluoropropanoic acid.
Reduction: 3,3-Difluoropropane.
Substitution: 3,3-Diazidopropan-1-OL.
Scientific Research Applications
3,3-Difluoropropan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving alcohol dehydrogenases.
Medicine: Fluorinated alcohols like this compound are investigated for their potential as pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3-Difluoropropan-1-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the fluorine atoms can influence the compound’s reactivity and interaction with enzymes. In biological systems, the compound may act as a substrate for alcohol dehydrogenases, leading to the formation of reactive intermediates that can affect metabolic pathways.
Comparison with Similar Compounds
1,3-Difluoro-2-propanol: Another fluorinated alcohol with similar properties but different substitution pattern.
3,3,3-Trifluoropropan-1-OL: Contains an additional fluorine atom, leading to different reactivity and applications.
2,2-Difluoropropan-1-OL: Fluorine atoms are attached to the second carbon, resulting in different chemical behavior.
Uniqueness: 3,3-Difluoropropan-1-OL is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
3,3-difluoropropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O/c4-3(5)1-2-6/h3,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLMUTXYDLKTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-52-9 |
Source
|
Record name | 3,3-difluoropropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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